molecular formula C5H8O3 B116952 Levulinic acid CAS No. 123-76-2

Levulinic acid

Cat. No.: B116952
CAS No.: 123-76-2
M. Wt: 116.11 g/mol
InChI Key: JOOXCMJARBKPKM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Levulinic acid (LA) is a promising biomass-derived platform chemical . It is primarily targeted towards the production of a wide range of commodity chemicals . LA has paramount importance in the global economy due to its wider convertibility to numerous derivatives . These derivatives have extended utilization in modern industries due to emergent environmental concerns .

Mode of Action

LA is produced from monosaccharides such as fructose, glucose, and xylose, and disaccharides such as sucrose . These are good feedstocks for LA production with Brønsted or Lewis acids as the catalysts in either homogenous or heterogeneous reaction systems . The yield of LA is greatly dependent on the reaction conditions . Brønsted acids, especially mineral acids, appear to be more efficient than Lewis acids to catalyze the conversion of polysaccharides and lignocellulosic biomass to LA .

Biochemical Pathways

The main biosynthetic pathway of LA in higher plants starts from glutamic acid, which is produced by the TCA cycle . Glutamic acid ligates tRNA Glu and generates Glu–tRNA, which are catalyzed by GluTS . Then, GluTR acts a catalyzing role that converts Glu–tRNA into GSA .

Pharmacokinetics

For instance, the LA concentration of 52.33 g/L was obtained via a fed-batch process with a high production efficiency of 2.09 g/(L·min), which makes the energy consumption of separation and purification decrease significantly .

Result of Action

LA has been used in step-growth polymerization, chain-growth polymerization, as a post-polymerization functionality, and finally as a method to introduce post-polymerization modification to sustainable polymers . LA is a multipurpose platform chemical that is currently used in a wide variety of applications .

Action Environment

The production of LA is greatly influenced by the reaction conditions . For instance, the yield of LA is in the range of 2–90%, which is greatly dependent on the reaction conditions . Furthermore, the environment in which LA is produced can also affect its stability and efficacy. For example, in acidic conditions, certain solvents could decompose, indicating that a fraction of the solvent was decomposed during the reaction .

Biochemical Analysis

Biochemical Properties

Levulinic acid interacts with various enzymes and proteins in biochemical reactions. It is used as a feedstock material for the synthesis of several compounds such as diphenolic acid, γ-valerolactone, various alkyl esters, and valerate . The nature of these interactions is largely dependent on the functional groups present in this compound, specifically the carboxylic acid (RCOOH) and ketonic (R2C=O) groups .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, gene expression mechanisms, and cellular metabolism processes

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific biomolecule or enzyme that this compound is interacting with.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, it is known that the impact of this compound is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . It is possible that there are targeting signals or post-translational modifications that direct this compound to specific compartments or organelles.

Chemical Reactions Analysis

Types of Reactions: Laevulinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Succinic acid: from oxidation.

    Gamma-valerolactone: from reduction.

    Levulinate esters: from esterification.

Comparison with Similar Compounds

    Aminolevulinic acid: Used as a biodegradable herbicide and in photodynamic therapy.

    Diphenolic acid: Used in the production of polymers and resins.

    Gamma-valerolactone: A potential biofuel and solvent.

Uniqueness: Laevulinic acid is unique due to its versatility as a platform chemical. It can be converted into a wide range of valuable chemicals, making it a key compound in the development of sustainable and renewable chemical processes .

Properties

IUPAC Name

4-oxopentanoic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOXCMJARBKPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19856-23-6 (hydrochloride salt), 591-64-0 (calcium salt)
Record name Levulinic acid
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DSSTOX Substance ID

DTXSID8021648
Record name 4-Oxopentanoic acid
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Molecular Weight

116.11 g/mol
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Physical Description

Pellets or Large Crystals, Liquid, Solid; Product of industry is yellow; mp = 33-35 deg C; [Merck Index] Solid; mp = 30-33 deg C; [Sigma-Aldrich MSDS], Solid, yellow to brown liquid which may congeal; with mild caramellic odour
Record name Pentanoic acid, 4-oxo-
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Boiling Point

245.00 to 246.00 °C. @ 760.00 mm Hg
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Solubility

soluble in water, alcohol, and oil, 1 mL in 1 mL 95% alcohol (in ethanol)
Record name Levulinic acid
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Density

1.136-1.147 (20°)
Record name Levulinic acid
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CAS No.

123-76-2
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Record name Pentanoic acid, 4-oxo-
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Record name 4-Oxopentanoic acid
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Record name 4-oxovaleric acid
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Record name LEVULINIC ACID
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Record name Levulinic acid
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Melting Point

30 - 33 °C
Record name Laevulinic Acid
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Synthesis routes and methods I

Procedure details

In connection with this it is remarkable, that the 5-chlorolevulinic acid methyl ester can be also selectively produced by means of low temperature crystallisation from the chlorination mixture, which you get from the bromination mixture of levulinic acid or levulinic acid methyl ester in methanol and the subsequent bromine/chlorine exchange, in a gentle manner as already described for the 5-bromolevulinic acid methyl ester. As in the case of the 5-bromolevulinic methyl ester you proceed in the same way by using the same solvents and solvent mixtures and temperatures between −20° C. and −40° C. You get the 5-chlorolevulinic acid methyl ester in 35–38% yield and >98 purity. Impurities are the 3-chlorolevulinic acid methyl ester and the unconverted levulinic acid methyl ester. The 5-chlorolevulinic acid esters of the alcohols with chain lengths of C2–C4 can not be produced by low-temperature crystallisation because no crystallisation occurs under these conditions. The same is valid for the corresponding bromination mixtures of the 5-bromolevulinic acid esters which are produced from alcohols with chain lengths of C2–C4.
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Synthesis routes and methods II

Procedure details

Preparation of 5-chlorolevulinic acid methyl ester from a mixture of 3-chloro-, 5-chloro-, 3,5-dichlorolevulinic acid ethyl ester and levulinic acid methyl ester consisting of the same product ratio, which is obtained by the bromination of both levulinic acid and levulinic acid methyl ester according to the Examples 1 and 2.
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3,5-dichlorolevulinic acid ethyl ester
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Synthesis routes and methods III

Procedure details

An amount of 200 g fructose was added to 800 mL of a mixture of methanol and water (5 vol % water) that contained 55 mmol (5.4 gr) sulphuric acid. The admixture obtained was stirred at 60° C. until all solids were dissolved in about 2 hours. The solution was cooled down and a methanol/water mixture (5 vol % water) was added until 1.0 L of an homogeneous, clear solution was obtained. After dissolving the fructose the solution obtained was passed through a plug flow reactor that was heated at different temperatures, varying from 180 to 220° C. The residence time in the heated zone of the reactor was also varied and was set at 2 or 4 minutes. The pressure in this step was maintained at 65 bar. After having obtained a steady state condition in the reactor the product stream was analysed. The analysis determined the conversion (1 minus the number of moles of fructose in the product stream divided by the number of moles of fructose in the starting material, expressed in percent), and the yields for 5-hydroxymethylfurfural (HMF), 5-methoxymethylfurfural (“MMF”), methyllevulinate (“Me-Lev”) and levulinic acid (“LA”). The yield is expressed in percent and has been calculated as the number of moles of the compound in question divided by the initial amount of moles of fructose times 100. The results are shown in Table 3.
Name
fructose
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fructose
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fructose
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200 g
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800 mL
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5.4 g
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fructose
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Synthesis routes and methods IV

Procedure details

An amount of 100 g glucose was added to 800 mL of a mixture of methanol and water (5 vol % water) that contained 55 mmol (5.4 gr) sulphuric acid. The admixture obtained was stirred at 60° C. until all solids were dissolved in about 4 hours. After the dissolution, the volume of the solution is adjusted to 1 L by adding a mixture of methanol and water (5 vol % water). The solution obtained which contains a mixture of glucose and glucosides was passed through a plug flow reactor that was heated at different temperatures, varying from 200 to 220° C. The residence time in the heated zone of the reactor was also varied and was set at 2, 4 or 8 minutes. The pressure in the reactor was maintained at 65 bar. After having obtained a steady state condition in the reactor the product stream was analysed. The analysis determined the conversion (1 minus the number of moles of glucose and glucosides in the product stream divided by the number of moles of glucose in the starting material, expressed in percent), and the yields for 5-hydroxymethylfurfural (“HMF”), 5-methoxymethylfurfural (“MMF”), methyllevulinate (“Me-Lev”) and levulinic acid (“LA”). The yield is expressed in percent and has been calculated as the number of moles of the compound in question divided by the initial moles of glucose times 100. The results are shown in Table 5.
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glucosides
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100 g
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800 mL
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glucosides
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Synthesis routes and methods V

Procedure details

While glucose is obtained from cellulose in quantitative yield (98-100%), glucose isomerization to fructose is economically limited to roughly 42% [17]. As a consequence, the market price of fructose is often twice as high as the market price of glucose. Thus, the production of HMF from glucose instead of fructose is a more cost-effect process. Herein is disclosed and claimed an integrated process using solid acid catalysts and biomass-derived solvents, γ-lactones, hydrofurans and hydropyrans for converting glucose to HMF. Optionally, the HMF so formed may be upgrading by hydrogenation or oxidation. As depicted in Reaction Scheme 2, below, γ-valerolactone (GVL) can be obtained from hydrogenation of levulinic acid, another platform molecule derived from monosaccharide dehydration. In addition, GVL is an important platform molecule used for the production of chemicals and fuels.[21, 22] Other γ-lactones with higher molecular weights can be obtained from GVL, as described elsewhere,[23, 24] or by ring closing of unsaturated acid.[25] Thus, in addition to using GVL, the Examples below also disclose reactions using γ-hexylactone (GHL), γ-octalactone (GOL) and γ-undecalactone (GUL). Similar to GVL, THF can be derived from biomass from the decarbonylation and hydrogenation of furfural, a product of xylose dehydration.[26, 27]
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[ 17 ]
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fructose
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γ-lactones
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources and methods for producing levulinic acid?

A1: this compound can be produced from renewable biomass sources, primarily lignocellulosic materials like wood, straw, and agricultural residues [, , , , , ]. The primary method involves acid-catalyzed hydrolysis of cellulose, a major component of these materials [, , , ]. This process typically involves two steps: (1) hydrolysis of cellulose to glucose and other intermediates and (2) dehydration of these intermediates to this compound [].

Q2: What are the advantages of using concentrated phosphoric or sulfuric acids for this compound production?

A2: Concentrated phosphoric and sulfuric acids effectively disrupt the hydrogen bonds within cellulose, promoting its breakdown into this compound at lower temperatures compared to dilute acids []. This milder approach limits the formation of unwanted by-products and enhances the overall yield of this compound [].

Q3: How can biphasic solvent systems enhance the production of this compound from cellulose?

A3: Biphasic systems, comprising an extractive organic layer and an acidic aqueous layer, offer several advantages. First, they allow for higher concentrations of this compound in the final product []. Second, by selectively partitioning this compound into the organic phase, they simplify its separation and purification [, , ]. Lastly, this approach can minimize the degradation of solid acid catalysts, enhancing their reusability [].

Q4: What role does pretreatment play in the conversion of lignocellulosic biomass to this compound?

A4: Pretreatment methods, such as dewaxing and delignification, help to break down the complex structure of lignocellulosic biomass, making cellulose more accessible for conversion to this compound []. These methods remove lignin, a component that hinders cellulose hydrolysis, thereby improving the yield of this compound [].

Q5: What are some innovative approaches being explored to enhance the efficiency of this compound production from biomass?

A5: Researchers are exploring innovative approaches such as using ionic liquids as solvents [, , ]. These liquids effectively dissolve cellulose under milder conditions, promoting its conversion to this compound [, ]. Additionally, microwave irradiation has been investigated as a potential method to accelerate the reaction rate and improve the yield of this compound [].

Q6: Can this compound be produced from sources other than lignocellulosic biomass?

A6: Yes, alternative sources like chitosan, a derivative of chitin found in crustacean shells, have shown potential for this compound production []. Acidic-hydrothermal hydrolysis of chitosan has been successfully employed to produce this compound, showcasing the versatility of this platform chemical [].

Q7: What are the key challenges associated with the industrial-scale production of this compound from biomass?

A7: Despite its potential, several challenges hinder the large-scale production of this compound. These include the high cost of pretreatment technologies, the formation of by-products like humins that complicate purification, and the need for efficient and cost-effective separation techniques [].

Q8: What are the potential applications of this compound?

A8: this compound is a valuable platform chemical for various applications. It serves as a precursor for producing solvents, polymers, herbicides, fuel additives, and pharmaceuticals [, ]. Its derivatives, such as levulinate esters and γ-valerolactone, hold significant promise as biofuels and fuel additives [, , , ].

Q9: How is this compound converted into γ-valerolactone (GVL)?

A9: this compound is converted to GVL via catalytic transfer hydrogenation, typically using metal-based catalysts like copper or tin supported on various materials [, ]. This reaction involves the hydrogenation of the ketone group in this compound followed by intramolecular cyclization to form the lactone ring in GVL [].

Q10: What factors influence the catalytic activity and selectivity of catalysts used in GVL production from this compound?

A10: Factors such as the type of metal, metal loading, support material, reaction temperature, and pressure significantly affect catalyst performance []. For instance, higher copper loading on hydroxyapatite supports was found to decrease both this compound conversion and GVL selectivity, suggesting an optimal loading for optimal performance [].

Q11: How does the choice of solvent impact the catalytic conversion of this compound to GVL?

A11: The choice of solvent can significantly impact the reaction rate and product distribution. Polar protic solvents, like water, can facilitate the activation of this compound and enhance the selectivity towards GVL []. In contrast, aprotic solvents, like γ-valerolactone itself, might offer better solubility for certain catalysts and substrates, impacting the overall efficiency of the process [].

Q12: What are the challenges in developing stable and reusable catalysts for this compound conversion?

A12: One of the main challenges is catalyst deactivation due to coke formation or sintering of metal particles during the reaction []. Researchers are actively exploring strategies like tailoring catalyst composition, optimizing reaction conditions, and developing novel catalyst regeneration techniques to overcome this limitation.

Q13: Does this compound exhibit any biological activity?

A13: While not a primary focus of the provided research, some studies suggest that this compound, in combination with sodium dodecyl sulfate (SDS), possesses antimicrobial properties [, , , ]. This combination has shown efficacy against various foodborne pathogens, including E. coli and Salmonella [, , , ].

Q14: How does the combination of this compound and SDS exert its antimicrobial activity?

A14: The exact mechanism of action remains unclear, but it is speculated that the combination disrupts bacterial cell membranes, leading to cell death []. This compound, being an organic acid, might contribute to the disruption of the cell membrane, while SDS, a surfactant, could further enhance this effect [].

Q15: Does this compound have any known impact on porphyrin metabolism in humans?

A16: Yes, research indicates that alcohol consumption can lead to the inhibition of δ-aminothis compound dehydratase (ALAD), a key enzyme in the porphyrin synthesis pathway []. This inhibition can be reversed in vitro by adding zinc ions or dithiothreitol, suggesting that alcohol might interfere with the enzyme's metal cofactor binding site [].

Q16: What are the implications of ALAD inhibition by this compound?

A16: While the research primarily focuses on alcohol-induced ALAD inhibition, it highlights the potential for this compound to interact with enzymes involved in porphyrin metabolism. Further research is needed to understand the specific interactions between this compound and ALAD and their potential implications for human health.

Q17: What analytical techniques are commonly employed to quantify this compound?

A18: High-performance liquid chromatography (HPLC) is widely used for the quantification of this compound [, , , , ]. This technique allows for the separation and quantification of this compound from complex mixtures, enabling researchers to assess the efficiency of production processes and monitor product purity.

Q18: Are there alternative analytical methods for analyzing this compound and its derivatives?

A19: Yes, gas chromatography (GC) coupled with mass spectrometry (MS) is another powerful technique for analyzing this compound and its derivatives [, ]. This method provides detailed structural information and enables the identification and quantification of different compounds in complex reaction mixtures.

Q19: What spectroscopic methods are used to characterize the structure of this compound and its derivatives?

A20: Nuclear magnetic resonance (NMR) spectroscopy, including both 1H and 13C NMR, is commonly used to elucidate the structure of this compound and its derivatives [, ]. Infrared (IR) spectroscopy is another valuable tool for identifying functional groups and studying intermolecular interactions [, ].

Q20: What are the challenges in accurately analyzing this compound in complex mixtures?

A21: The presence of other compounds with similar chemical properties, such as formic acid and furfural, can interfere with the accurate quantification of this compound []. Therefore, developing selective and sensitive analytical methods is crucial for the reliable analysis of this compound in complex mixtures.

Q21: Are there any concerns regarding the toxicity or biodegradability of this compound and its derivatives?

A23: While generally considered less toxic than many petroleum-derived chemicals, further research is needed to comprehensively evaluate the environmental fate and potential toxicity of this compound and its derivatives [, ].

Q22: What strategies can mitigate the environmental impact of this compound production and utilization?

A24: Implementing sustainable practices throughout the life cycle is crucial. This includes utilizing non-edible biomass feedstocks, optimizing production processes to minimize waste and energy consumption, and developing efficient catalyst regeneration and recycling technologies [, ].

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